Cas no 865302-72-3 (5-methoxyhexane-2,4-dione)

5-Methoxyhexane-2,4-dione is a β-diketone derivative characterized by its methoxy-substituted hexane backbone. This compound is notable for its keto-enol tautomerism, which enhances its reactivity in coordination chemistry and organic synthesis. Its structural features make it a versatile intermediate for the preparation of heterocyclic compounds, metal chelates, and pharmaceutical precursors. The methoxy group contributes to improved solubility in polar organic solvents, facilitating its use in homogeneous reaction systems. Additionally, its stability under ambient conditions ensures ease of handling and storage. This compound is particularly valued in research and industrial applications for its predictable reactivity and utility in constructing complex molecular frameworks.
5-methoxyhexane-2,4-dione structure
5-methoxyhexane-2,4-dione structure
Product name:5-methoxyhexane-2,4-dione
CAS No:865302-72-3
MF:C7H12O3
MW:144.168
CID:3245989
PubChem ID:24986779

5-methoxyhexane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2,4-HEXANEDIONE, 5-METHOXY-
    • 5-methoxyhexane-2,4-dione
    • EN300-1127960
    • ZGSQBPZVQKTIJQ-UHFFFAOYSA-N
    • SCHEMBL4454619
    • G70261
    • 865302-72-3
    • 2-methoxy-3,5-hexanedione
    • Inchi: InChI=1S/C7H12O3/c1-5(8)4-7(9)6(2)10-3/h6H,4H2,1-3H3
    • InChI Key: ZGSQBPZVQKTIJQ-UHFFFAOYSA-N
    • SMILES: CC(C(=O)CC(=O)C)OC

Computed Properties

  • Exact Mass: 144.078644241g/mol
  • Monoisotopic Mass: 144.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 43.4Ų

5-methoxyhexane-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1127960-0.1g
5-methoxyhexane-2,4-dione
865302-72-3 95%
0.1g
$553.0 2023-10-26
Enamine
EN300-1127960-2.5g
5-methoxyhexane-2,4-dione
865302-72-3 95%
2.5g
$1230.0 2023-10-26
Enamine
EN300-1127960-1.0g
5-methoxyhexane-2,4-dione
865302-72-3
1g
$884.0 2023-05-23
Enamine
EN300-1127960-10.0g
5-methoxyhexane-2,4-dione
865302-72-3
10g
$3807.0 2023-05-23
Enamine
EN300-1127960-0.05g
5-methoxyhexane-2,4-dione
865302-72-3 95%
0.05g
$528.0 2023-10-26
Enamine
EN300-1127960-10g
5-methoxyhexane-2,4-dione
865302-72-3 95%
10g
$2701.0 2023-10-26
Enamine
EN300-1127960-5.0g
5-methoxyhexane-2,4-dione
865302-72-3
5g
$2566.0 2023-05-23
Enamine
EN300-1127960-0.5g
5-methoxyhexane-2,4-dione
865302-72-3 95%
0.5g
$603.0 2023-10-26
Enamine
EN300-1127960-0.25g
5-methoxyhexane-2,4-dione
865302-72-3 95%
0.25g
$579.0 2023-10-26
Enamine
EN300-1127960-5g
5-methoxyhexane-2,4-dione
865302-72-3 95%
5g
$1821.0 2023-10-26

5-methoxyhexane-2,4-dione Related Literature

Additional information on 5-methoxyhexane-2,4-dione

5-Methoxyhexane-2,4-dione: A Comprehensive Overview

5-Methoxyhexane-2,4-dione, identified by the CAS Registry Number 865302-72-3, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of diketones, which are known for their versatility and reactivity in organic synthesis. The structure of 5-methoxyhexane-2,4-dione consists of a six-carbon chain with ketone groups at positions 2 and 4, and a methoxy group at position 5. This arrangement imparts distinct chemical properties that make it valuable in both academic research and industrial applications.

The synthesis of 5-methoxyhexane-2,4-dione can be achieved through various methods, including oxidation reactions, condensation reactions, and enzymatic processes. Recent advancements in green chemistry have led to the development of more sustainable synthesis routes, minimizing the environmental impact while maintaining high yields. For instance, researchers have explored the use of microbial catalysts to produce this compound from renewable feedstocks, aligning with the global shift toward eco-friendly chemical manufacturing.

In terms of physical properties, 5-methoxyhexane-2,4-dione is typically a crystalline solid with a melting point around 130°C and a boiling point above 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic reactions. The compound exhibits moderate polarity due to the presence of the methoxy group and ketone functionalities, which influence its interactions in different chemical environments.

The chemical reactivity of 5-methoxyhexane-2,4-dione is primarily governed by the electron-deficient nature of the ketone groups. These groups act as electrophilic sites, making the compound prone to nucleophilic attacks and enolate formation under basic conditions. This property has been exploited in numerous organic transformations, including aldol condensations, Michael additions, and organocatalytic reactions. Recent studies have highlighted its role as a versatile building block in the construction of complex molecules with biological activity.

One of the most promising applications of 5-methoxyhexane-2,4-dione lies in its potential as an intermediate in pharmaceutical synthesis. Its ability to undergo various functional group transformations makes it an ideal precursor for drug candidates targeting diverse therapeutic areas such as oncology, inflammation, and infectious diseases. For example, researchers have utilized this compound to synthesize derivatives with anti-cancer properties by incorporating bioactive substituents into its structure.

In addition to its role in drug discovery, 5-methoxyhexane-2,4-dione has found applications in materials science and agrochemicals. Its use as a precursor for advanced materials such as polyesters and polyamides has been explored due to its ability to form stable polymer networks through condensation reactions. Furthermore, recent investigations into its pesticidal activity have revealed potential uses in crop protection products that are both effective and environmentally benign.

The growing interest in 5-methoxyhexane-2,4-dione is also driven by its involvement in natural product biosynthesis pathways. Certain microorganisms produce similar diketones as part of their secondary metabolites during fermentation processes. Understanding these biosynthetic routes has opened new avenues for biotechnological production of this compound on an industrial scale.

In conclusion, 5-methoxyhexane-2,4-dione, with its unique structural features and versatile reactivity, continues to be a focal point for chemists across multiple disciplines. As research progresses and new applications emerge, this compound is poised to play an increasingly important role in advancing both scientific knowledge and industrial innovation.

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